N,3,4-Trimethyl-1H-pyrazole-1-carboxamide
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Overview
Description
N,3,4-Trimethyl-1H-pyrazole-1-carboxamide is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,3,4-Trimethyl-1H-pyrazole-1-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-dimethyl-1H-pyrazole with isocyanates under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems helps in optimizing the reaction conditions and scaling up the production .
Chemical Reactions Analysis
Types of Reactions: N,3,4-Trimethyl-1H-pyrazole-1-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
- Oxidized pyrazole derivatives.
- Reduced pyrazole derivatives.
- Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
N,3,4-Trimethyl-1H-pyrazole-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N,3,4-Trimethyl-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- 1,3,5-Trimethyl-1H-pyrazole-4-carboxamide
- 3,4-Dimethyl-1H-pyrazole-1-carboxamide
- 1-Methyl-3,4-dimethyl-1H-pyrazole-5-carboxamide
Comparison: N,3,4-Trimethyl-1H-pyrazole-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
Molecular Formula |
C7H11N3O |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
N,3,4-trimethylpyrazole-1-carboxamide |
InChI |
InChI=1S/C7H11N3O/c1-5-4-10(7(11)8-3)9-6(5)2/h4H,1-3H3,(H,8,11) |
InChI Key |
KEUZAEWWAWQPRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1C)C(=O)NC |
Origin of Product |
United States |
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